molecular formula C9H9ClO2S B2920406 3-Cyclopropyl-benzenesulfonyl chloride CAS No. 958651-12-2

3-Cyclopropyl-benzenesulfonyl chloride

Cat. No.: B2920406
CAS No.: 958651-12-2
M. Wt: 216.68
InChI Key: SOBFLTOURJYMBV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-benzenesulfonyl chloride is an organosulfur compound with the molecular formula C₉H₉ClO₂S. This compound is characterized by the presence of a cyclopropyl group attached to a benzenesulfonyl chloride moiety. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropyl-benzenesulfonyl chloride can be synthesized through the reaction of 3-cyclopropyl-benzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative.

Industrial Production Methods: In an industrial setting, the preparation of this compound may involve the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These methods are advantageous due to their high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with amines to form sulfonamides.

    Esterification: Reacts with alcohols to form sulfonate esters.

    Hydrolysis: Reacts with water to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Amines: Used in the formation of sulfonamides under mild conditions.

    Alcohols: Used in the formation of sulfonate esters, typically in the presence of a base.

    Water: Hydrolysis reaction occurs readily, especially in the presence of a base.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

3-Cyclopropyl-benzenesulfonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active sulfonamides.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-cyclopropyl-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of sulfonamides and sulfonate esters, where the nucleophile displaces the chloride ion.

Comparison with Similar Compounds

    Benzenesulfonyl chloride: Similar structure but lacks the cyclopropyl group.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group instead of a cyclopropyl group.

    Methanesulfonyl chloride: Contains a methyl group instead of a benzene ring.

Uniqueness: 3-Cyclopropyl-benzenesulfonyl chloride is unique due to the presence of the cyclopropyl group, which can impart different steric and electronic properties compared to its analogs. This can influence its reactivity and the properties of the resulting products .

Properties

IUPAC Name

3-cyclopropylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBFLTOURJYMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958651-12-2
Record name 3-cyclopropylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Bromo-3-cyclopropyl-benzene (1.0 g, 5.1 mmol) [prep.: J. Org. Chem. vol. 41, 2262-6 (1976)] was dissolved in dry THF/diethyl ether (1:1, 30 ml) under an argon atmosphere and cooled to −78° C. BuLi (1.6 M in hexanes, 3.2 ml, 5.1 mmol) was added dropwise and the reaction mixture was further stirred at low temperature for 15 min. This reaction mixture was added via cannula to a SO2 gas saturated solution of diethyl ether (20 ml) precooled to −78° C. The reaction mixture was stirred overnight at room temperature and concentrated under reduced pressure. The crude intermediate was suspended in n-hexane (4A sieves dried, 20 ml) and chilled (ice-water). A solution of sulfuryl chloride (0.3 ml, 3.6 mmol) in dry hexane (8 ml) was added dropwise to the stirred suspension and then the cold bath was removed. After 90 min at room temperature the reaction mixture was filtered (Speedex pad) and the filtrate was concentrated under reduced pressure to yield a yellow oil: 0.6 g, (67%) GC-MS: M=216.
Quantity
1 g
Type
reactant
Reaction Step One
Name
THF diethyl ether
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
SO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.3 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four

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